Sodium Hydroxymethanesulfinate Dihydrate

Vue d'ensemble

Description

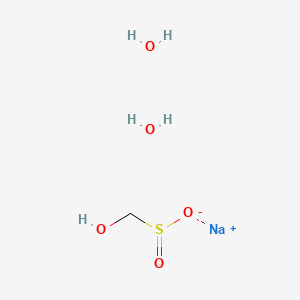

Sodium hydroxymethanesulfinate dihydrate, also known as sodium formaldehydesulfoxylate, is a chemical compound with the molecular formula CH₃NaO₃S·2H₂O. It is commonly referred to as Rongalite. This compound is widely used in the dye industry and serves as a reducing agent in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium hydroxymethanesulfinate dihydrate can be synthesized from sodium dithionite and formaldehyde. The reaction proceeds as follows: [ \text{Na}_2\text{S}_2\text{O}_4 + 2 \text{CH}_2\text{O} + \text{H}_2\text{O} \rightarrow \text{HO-CH}_2\text{SO}_3\text{Na} + \text{HO-CH}_2\text{SO}_2\text{Na} ] This reaction is quantitative, meaning it proceeds to completion, making it easier to handle and less sensitive to oxygen .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using the same reaction. The compound is then crystallized from water as the dihydrate form. It is stored in closed containers in cool places to prevent decomposition .

Types of Reactions:

Reduction: this compound is a versatile reducing agent.

Debromination: It can debrominate vicinal dibromoalkanes, converting them into alkenes.

Dehalogenation: It is used for the reductive dehalogenation of aldehydes and ketones.

Common Reagents and Conditions:

Reagents: Sodium dithionite, formaldehyde, water.

Major Products:

Alcohols: From the reduction of carbonyl compounds.

Alkenes: From the debromination of vicinal dibromoalkanes.

Dehalogenated compounds: From the reductive dehalogenation of aldehydes and ketones.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : CH₃NaO₃S·2H₂O

- Molecular Weight : 154.12 g/mol

- CAS Number : 6035-47-8

- Appearance : Colorless, odorless, water-soluble compound

Industrial Applications

Dye Industry

Sodium Hydroxymethanesulfinate is primarily used as a reducing agent in the dyeing process, particularly in vat dyeing. It facilitates the reduction of dyes to their soluble forms, allowing for better absorption onto fabrics. This application is crucial for achieving vibrant colors and improving dye stability.

| Application | Description |

|---|---|

| Vat Dyeing | Acts as a reducing agent to convert insoluble dyes into soluble forms for fabric absorption. |

| Redox Polymerization | Used in redox initiator systems for emulsion polymerization, enhancing polymer synthesis efficiency. |

Textile Industry

In addition to dyeing, it serves as a bleaching agent in textiles, helping to remove unwanted colors from fabrics.

Pharmaceutical Applications

Sodium Hydroxymethanesulfinate is utilized in pharmaceutical formulations due to its antioxidant properties. It helps stabilize active ingredients and prevent oxidative degradation.

- Formulation Use : Incorporated at levels up to 0.1% w/v in injectable products.

- Mechanism : Acts as a reducing agent that can maintain the integrity of sensitive compounds during storage and use.

Environmental Applications

The compound is employed in aquarium maintenance as a water conditioner. It effectively reduces chlorine and chloramine levels, making water safer for aquatic life.

| Environmental Use | Mechanism |

|---|---|

| Aquarium Water Conditioning | Reduces harmful substances like chlorine and ammonia, forming harmless aminomethylsulfinate ions. |

Organic Synthesis

Sodium Hydroxymethanesulfinate plays a significant role in organic synthesis as a reagent for various chemical transformations:

- Reduction Reactions : Used to reduce carbonyl compounds to alcohols.

- Sulfone Synthesis : Acts as a nucleophile in the alkylation of electrophiles, leading to the formation of sulfones which are important intermediates in drug synthesis.

Case Study 1: Synthesis of Sulfone Diols

A study investigated the reaction of Sodium Hydroxymethanesulfinate with epoxides to develop new synthetic routes for sulfone diols. These compounds serve as essential building blocks in medicinal chemistry. Although the desired diols were not isolated successfully, alternative products were identified, indicating potential pathways for further research .

Case Study 2: Redox Initiator Systems

Research demonstrated the effectiveness of Sodium Hydroxymethanesulfinate in redox initiator systems for emulsion polymerization. The compound was shown to enhance reaction rates significantly when paired with t-butyl peroxide, leading to increased polymer yields .

Mécanisme D'action

The mechanism of action of sodium hydroxymethanesulfinate dihydrate involves the generation of sulfite anions in situ. These anions act as reducing agents, transferring electrons to other molecules. In the reduction of carbonyl compounds, the compound transfers a hydride ion (H⁻) to the carbonyl group, resulting in the formation of an alcohol . This process is facilitated by the presence of formaldehyde, which stabilizes the intermediate species .

Comparaison Avec Des Composés Similaires

Sodium hydroxymethanesulfinate dihydrate is unique due to its stability and versatility as a reducing agent. Similar compounds include:

Calcium hydroxymethanesulfinate:

Sodium formaldehydesulfoxylate hydrate: Another form of the compound with similar applications.

Sodium 2-mercaptoethanesulfonate: Used in similar reduction reactions but has different stability and solubility properties.

This compound stands out due to its ease of handling, stability in aqueous solutions, and wide range of applications in various fields.

Activité Biologique

Sodium hydroxymethanesulfinate dihydrate, commonly known as Rongalite, is a versatile organosulfur compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and synthetic chemistry.

- Chemical Formula :

- Molecular Weight : Approximately 154.12 g/mol

- Solubility : Highly soluble in water, forming a clear solution at concentrations up to 50 mg/mL .

Mechanisms of Biological Activity

Sodium hydroxymethanesulfinate exhibits various biological activities primarily due to its ability to act as a reducing agent and a source of reactive sulfur species. Its mechanisms include:

- Antimicrobial Activity : Studies have shown that sodium hydroxymethanesulfinate can inhibit the growth of various bacteria, including Helicobacter pylori. The minimal inhibitory concentrations (MIC) reported range from 32 to 64 µg/mL against resistant strains . The compound disrupts bacterial cell membranes, leading to leakage of cellular contents and eventual cell death.

- Antioxidant Properties : It has been noted for its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is crucial in therapeutic applications where oxidative damage is a concern .

Applications in Research and Industry

Sodium hydroxymethanesulfinate is utilized in several applications:

- Organic Synthesis : It serves as a reducing agent in various organic transformations, including the synthesis of sulfones and sultines. Its role as a nucleophile facilitates reactions with epoxides, leading to the formation of valuable intermediates in medicinal chemistry .

- Pharmaceutical Development : The compound's ability to modify biological systems makes it a candidate for developing new drugs targeting bacterial infections and potentially other diseases related to oxidative stress.

Case Studies

-

Antibacterial Efficacy Against H. pylori :

- In vitro studies demonstrated that sodium hydroxymethanesulfinate effectively inhibits H. pylori growth with MIC values ranging from 32 to 64 µg/mL. The compound was particularly effective against drug-resistant strains, suggesting potential for use in treating infections where conventional antibiotics fail .

-

Reactivity with Epoxides :

- Research focused on the reaction of sodium hydroxymethanesulfinate with epoxides showed promising results for synthesizing sulfone diols, which are important precursors in drug development. Despite some challenges in achieving desired yields, the exploration continues for optimizing conditions to enhance reactivity .

Toxicological Profile

While sodium hydroxymethanesulfinate has beneficial applications, its safety profile must be considered:

Analyse Des Réactions Chimiques

Key Reaction: Production from Sodium Dithionite

The compound is synthesized via the reaction of sodium dithionite (Na₂S₂O₄) with formaldehyde (CH₂O):

This reaction proceeds quantitatively under controlled conditions . The product’s stability in alkaline solutions allows for long-term storage, whereas acidic conditions trigger decomposition .

Acidic Decomposition Pathway

In acidic media, sodium hydroxymethanesulfinate decomposes into formaldehyde and sulfoxylate ions (SO₂²⁻), releasing sulfur dioxide (SO₂) :

Table 1: Decomposition Products Under Varying pH

| pH Range | Major Products | Byproducts |

|---|---|---|

| < 4 | SO₂, CH₂O | H₂S (trace) |

| 4–7 | SO₂²⁻, CH₂O | S⁰ (trace) |

| > 10 | Stable | None |

Radical Initiation Systems

Sodium hydroxymethanesulfinate participates in redox-initiated polymerization when paired with oxidants like t-butyl hydroperoxide . The reaction generates free radicals that initiate chain propagation:

This system is critical for emulsion polymerization of styrene and acrylates, achieving >90% conversion efficiency .

Sulfone Formation

The compound reacts with alkyl halides (e.g., benzyl bromide) to produce sulfones :

Key Features:

-

Reaction proceeds via nucleophilic substitution at sulfur.

-

Oxygen alkylation may occur with dibromides (e.g., xylylene dibromide), yielding sulfinate esters .

Selenium and Tellurium Derivatives

Treatment with elemental selenium or tellurium forms sodium selenide (Na₂Seₓ) and telluride (Na₂Teₓ) complexes :

These intermediates are pivotal in synthesizing organochalcogen compounds.

Hair Dye Removal

In cosmetic formulations, the compound reduces dye molecules but generates formaldehyde as a byproduct :

This reaction raises safety concerns due to formaldehyde’s carcinogenicity .

Table 2: Stability Parameters

| Parameter | Value |

|---|---|

| Thermal Stability | Stable up to 64°C |

| Aqueous Stability | Stable at pH 9.5–10.5 |

| Decomposition Temp | >64°C (dihydrate) |

Mechanistic Insights

The compound acts as a two-electron donor, reducing substrates via sulfoxylate ion (SO₂²⁻) transfer. Density functional theory (DFT) studies confirm its ability to stabilize transition states in radical reactions .

Propriétés

IUPAC Name |

hydroxymethanesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S/c2-1-5(3)4/h2H,1H2,(H,3,4)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGKURINHGJRFN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3O3S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.